N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCVDVCBHRHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

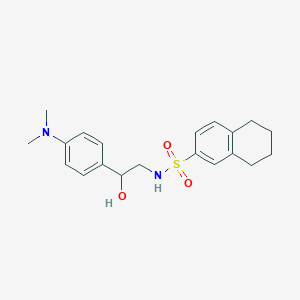

Chemical Structure

The compound is characterized by the following structural features:

- Dimethylamino group : Enhances lipophilicity and biological activity.

- Tetrahydronaphthalene core : Provides a rigid structure conducive to receptor binding.

- Sulfonamide moiety : Often associated with antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Antitumor Properties

Preliminary studies suggest that compounds with similar structures may possess antitumor activity. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, analogs of naphthalene sulfonamides have demonstrated cytotoxic effects against human cancer cell lines in laboratory settings.

3. Receptor Interaction

The compound's ability to interact with various receptors has been explored:

- Adenosine receptors : Some studies suggest potential agonistic effects on adenosine receptors, which play a crucial role in cellular signaling and can influence inflammation and pain pathways.

- Dopamine receptors : Given the dimethylamino group’s influence on neurotransmitter systems, there is speculation about its interaction with dopaminergic pathways.

Case Studies

Several case studies highlight the biological implications of this compound:

-

Antimicrobial Efficacy Study :

A study investigating the antimicrobial efficacy of sulfonamide derivatives found that modifications to the sulfonamide group significantly enhanced activity against Gram-positive bacteria. The specific compound demonstrated an MIC comparable to established antibiotics, suggesting potential for therapeutic use in resistant infections. -

Cancer Cell Line Testing :

In a controlled laboratory experiment, the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at clinically relevant concentrations. -

Receptor Binding Assays :

Binding affinity assays conducted to determine interactions with adenosine receptors revealed moderate affinity, indicating that this compound could modulate receptor activity and influence downstream signaling pathways related to inflammation and pain management.

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Anticancer Agents

One of the primary applications of this compound lies in its role as an intermediate in the synthesis of anticancer agents. Notably, it is involved in the preparation of amrubicin , a topoisomerase II inhibitor used for treating various types of cancers, including lung cancer. Amrubicin functions by interfering with DNA replication, ultimately leading to apoptosis in cancer cells. The structural characteristics of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide make it a valuable precursor in the synthesis of such bioactive molecules .

Structure-Activity Relationship Studies

2.1 Investigating Pharmacological Properties

Research has highlighted the importance of structure-activity relationship (SAR) studies involving compounds similar to this compound. These studies are essential for understanding how modifications to the compound's structure can enhance its biological activity and reduce potential side effects. For instance, variations in the sulfonamide group or modifications to the naphthalene ring can significantly impact the compound's efficacy as a therapeutic agent .

Case Studies

3.1 Clinical Applications and Efficacy

Clinical studies have demonstrated that derivatives of this compound exhibit promising results in treating malignancies. For example, amrubicin has shown effectiveness in patients with non-small cell lung cancer and small cell lung cancer, with a favorable safety profile compared to traditional anthracycline drugs. The lack of significant cardiac toxicity associated with amrubicin enhances its appeal as a treatment option .

3.2 Comparative Analysis of Related Compounds

A comparative analysis of various tetrahydronaphthalene derivatives reveals that those incorporating sulfonamide functionalities often exhibit enhanced solubility and bioavailability. This characteristic is crucial for improving the pharmacokinetic properties of anticancer agents derived from this compound .

Comparison with Similar Compounds

Core Scaffold Variations

The compound shares a 5,6,7,8-tetrahydronaphthalene sulfonamide backbone with other analogues but differs in substituent groups:

Key Observations :

- The target compound’s dimethylamino and hydroxyethyl groups may enhance solubility or target interactions compared to the methyl-thiazolo-pyridine substituent in , which likely increases steric bulk and aromaticity .

- ’s carboxamide-pyrimidine substituent suggests divergent binding modes compared to sulfonamide derivatives, as carboxamides often engage in hydrogen bonding .

Critical Analysis of Structural Determinants

- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyethyl and dimethylamino groups likely improve aqueous solubility compared to ’s thiazolo-pyridine group, which may favor membrane penetration.

- Enzyme Inhibition Potential: The tetrahydronaphthalene core in ’s sesquiterpenes demonstrated cholinesterase inhibition, suggesting the target compound’s scaffold could be optimized for similar targets .

Q & A

Basic: What are the critical steps in synthesizing N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Sulfonamide Core Formation : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a hydroxyethylamine derivative under basic conditions (e.g., triethylamine or NaOH) .

- Functional Group Introduction : Coupling the dimethylaminophenyl group via nucleophilic substitution or reductive amination, requiring controlled temperatures (0–25°C) and anhydrous solvents (e.g., DCM or DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Optimization : Adjust solvent polarity, stoichiometry, and reaction time to minimize byproducts. Use inert atmospheres for moisture-sensitive steps .

Basic: What purification techniques are most effective for isolating this compound, and how do they impact yield?

- Chromatography : Silica gel chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) resolves polar byproducts, though it may reduce yields (60–75%) due to compound retention .

- Recrystallization : Suitable for final purification using ethanol/water mixtures, yielding high-purity crystals but requiring slow cooling to avoid impurities .

- HPLC : Reserved for analytical validation, not scalable for bulk synthesis .

Basic: How can researchers initially assess the biological activity of this compound?

- Enzyme Inhibition Assays : Screen against bacterial dihydropteroate synthase or human carbonic anhydrases (common sulfonamide targets) using spectrophotometric methods .

- Cellular Viability Tests : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s structural similarity to bioactive sulfonamides .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Core Modifications : Replace the tetrahydronaphthalene moiety with bicyclic systems (e.g., indane) to alter steric interactions .

- Substituent Variations : Systematically substitute the dimethylamino group with other amines (e.g., piperidine or morpholine) and assess IC50 shifts .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes and prioritize synthetic targets .

Advanced: How can researchers resolve inconsistencies in synthesis yields reported across studies?

- Parameter Screening : Use design-of-experiment (DoE) approaches to test variables like solvent polarity (DMF vs. THF), base strength (NaOH vs. K2CO3), and temperature gradients .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust protecting group strategies .

- Cross-Validation : Reproduce literature protocols with strict moisture control (e.g., Schlenk line) to isolate environmental factors .

Advanced: What analytical techniques are essential for confirming the compound’s structural integrity?

- NMR Spectroscopy : 1H/13C NMR to verify sulfonamide linkage (δ 3.1–3.3 ppm for SO2NH) and aromatic proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H27N3O3S) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group, if crystals are obtainable .

Advanced: How should conflicting data on enzyme inhibition mechanisms be addressed?

- Kinetic Studies : Perform steady-state kinetics (Km/Vmax analysis) to distinguish competitive vs. non-competitive inhibition .

- Isoform Selectivity : Test against enzyme isoforms (e.g., CA-II vs. CA-IX) using recombinant proteins and activity-based probes .

- Mutagenesis : Engineer active-site residues (e.g., His64 in carbonic anhydrase) to validate binding interactions via loss-of-function assays .

Advanced: What strategies can mitigate solubility challenges in pharmacological assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate or ester groups at the hydroxyethyl position for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release in cell-based studies .

Advanced: How can researchers design analogs to reduce off-target toxicity?

- Metabolic Profiling : Incubate with liver microsomes (human or murine) to identify reactive metabolites (e.g., quinone intermediates) via LC-MS/MS .

- Bioisosteric Replacement : Substitute the sulfonamide group with a sulfamate or thiosulfonate to reduce renal toxicity .

- Pharmacophore Masking : Introduce PEGylated side chains to minimize non-specific protein binding .

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

- pH Stability Tests : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24 hours .

- Plasma Stability Assays : Expose to human plasma (37°C) and quantify parent compound loss using LC-MS .

- Forced Degradation : Apply heat (60°C), light (UV-A), or oxidants (H2O2) to identify degradation pathways and stabilize labile groups (e.g., hydroxyethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.